molecular formula C10H12FNSi B8500279 3-Fluoro-2-trimethylsilylphenyl isonitrile

3-Fluoro-2-trimethylsilylphenyl isonitrile

Cat. No. B8500279
M. Wt: 193.29 g/mol
InChI Key: GWAKINQTPRXSAN-UHFFFAOYSA-N
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Patent
US06743917B2

Procedure details

A deoxygenation then afforded the expected isonitrile. See Baldwin, J. E. et al., Tetrahedron , 39, 2989 (1983). Triethylamine (4.10 mL, 29.3 mmol) was added slowly at 0° C. to a 2 N solution of trichlorosilane in CH2Cl2 (8.40 mL, 16.8 mmol) followed, 5 min latter, by the compound prepared in Example (3) (2.35 g. 11.2 mmol). After 1 h 30 at 0° C. and 30 min at room temperature, the solution was saturated with NH3, filtered over Celite, washed with 5% NaH2PO4 and dried (Na2SO4). The crude obtained after evaporation of the solvent was then subjected to flash-chromatography (hexanes/AcOEt 95:5) to afford 1.42 g (66%) of a slightly purple liquid: IR (neat, cm−1) 2114, 1598, 1440, 1254, 1237, 1110, 943, 848, 793; 1H NMR (300 MHz, CDCl3) δ0.45 (d, J=1.8 Hz, 9 H), 7.01 (br t, J=8.3 Hz, 1 H), 7.17 (br d, J=7.7 Hz, 1 H), 7.32 (ddd, J1=J2=8.0 Hz, J3=6.1 Hz, 1 H); 13C NMR (75 MHz, CDCl3) δ0.1, 116.5 (d, JCF=26 Hz), 124.3, 131.6, 166.8 (d, JCF=243 Hz), 166.9; HRMS (EI) m/z calcd for C10H12FNSi (M+) 193.0723, found 193.0715; LRMS (EI) m/z 193 (M+), 178, 150, 116, 105.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Name
compound
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#[C-].C(N(CC)CC)C.Cl[SiH](Cl)Cl.C(Cl)Cl.[F:17][C:18]1[C:19]([Si:27]([CH3:30])([CH3:29])[CH3:28])=[C:20]([N:24]=[C:25]=O)[CH:21]=[CH:22][CH:23]=1.N>>[F:17][C:18]1[C:19]([Si:27]([CH3:30])([CH3:29])[CH3:28])=[C:20]([N+:24]#[C-:25])[CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#[C-]
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
compound
Quantity
2.35 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)N=C=O)[Si](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h 30 at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
washed with 5% NaH2PO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The crude obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
to afford 1.42 g (66%) of a slightly purple liquid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
FC=1C(=C(C=CC1)[N+]#[C-])[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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